(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
CAS No.:
Cat. No.: VC15999056
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C7H11N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h8,11H,1-4H2,(H,9,10) |
| Standard InChI Key | IPWIUPXWNWZYBL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(NC1)N=C(N2)CO |
Introduction
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a chemical compound characterized by its unique imidazo[4,5-b]pyridine structure. This compound features a tetrahydro configuration, indicating the presence of a saturated ring system that contributes to its chemical stability and biological activity. The molecular weight of this compound is approximately 164.20 g/mol, and it contains a hydroxymethyl group (-CH2OH), which enhances its solubility and potential reactivity in various chemical environments.
Biological Activities
Research indicates that (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibits significant biological activities. It has been studied for its potential as an inhibitor of various kinases, particularly in cancer therapy. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets such as receptors or enzymes involved in cell signaling pathways. Additionally, studies have shown potential neuroprotective effects and activity against certain pathogens.
| Biological Activity | Description |
|---|---|
| Kinase Inhibition | Potential application in cancer therapy |
| Neuroprotection | Shows promise in protecting neural cells |
| Pathogen Activity | Exhibits activity against certain pathogens |
Comparison with Similar Compounds
Several compounds share structural similarities with (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol. For example, compounds like 4-(3-Methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have different substituents that may affect their lipophilicity and bioactivity.
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-(3-Methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | 4875-42-7 | Methylphenyl substituent affecting lipophilicity and bioactivity |
| 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | 10517-40-5 | Methyl group enhancing biological activity through hydrophobic interactions |
| 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrate | Not available | Pyridinyl substituent conferring different pharmacological properties |
Applications and Future Research Directions
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol has potential applications in pharmaceutical research, particularly in the development of drugs targeting cancer and neurological disorders. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological targets.
Given the limitations in available literature from reliable sources, additional research is necessary to provide comprehensive data on its synthesis, biological activities, and potential applications.
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